Enhanced Lipophilicity (XLogP3) vs. 4-Ethylbenzoate and Benzoate Analogs
The target compound exhibits a predicted XLogP3 of 5.20, notably higher than its 4-ethylbenzoate analog (4.10) and the unsubstituted benzoate analog (estimated lower due to absence of second bromine) [1]. This increased lipophilicity arises from the dual bromination on both the benzyl and benzoyl rings [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.20 (predicted) |
| Comparator Or Baseline | 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate: XLogP3 = 4.1 (predicted) |
| Quantified Difference | Δ XLogP3 ≈ +1.1 (target more lipophilic than 4-ethylbenzoate analog) |
| Conditions | Predicted by XLogP3-AA algorithm; values from PubChem/Guidechem computational data |
Why This Matters
In drug design and biological profiling, a >1 log unit difference in XLogP3 can correspond to approximately 10-fold shift in membrane partitioning, directly influencing ADME predictions, receptor-binding assay conditions, and compound selection for lead optimization campaigns.
- [1] PubChem. 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate. Compound Summary, Computed Properties. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-03). View Source
- [2] Chembase. 2-[(4-Bromophenyl)formamido]ethyl 4-bromobenzoate. ID 75809. http://www.chembase.cn/molecule-75809.html (accessed 2026-05-03). View Source
